3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Lipophilicity Drug‑likeness Physicochemical profiling

3-Chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1235293-05-6) is a synthetic small-molecule sulfonamide that incorporates a 3‑chloro‑4‑fluorophenyl ring, a secondary sulfonamide linker, and a pyridin‑2‑yl‑piperidine moiety. Its molecular formula is C₁₇H₁₉ClFN₃O₂S (MW 383.9 g·mol⁻¹).

Molecular Formula C17H19ClFN3O2S
Molecular Weight 383.87
CAS No. 1235293-05-6
Cat. No. B2439433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS1235293-05-6
Molecular FormulaC17H19ClFN3O2S
Molecular Weight383.87
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3
InChIInChI=1S/C17H19ClFN3O2S/c18-15-11-14(4-5-16(15)19)25(23,24)21-12-13-6-9-22(10-7-13)17-3-1-2-8-20-17/h1-5,8,11,13,21H,6-7,9-10,12H2
InChIKeyJNWWDFHZNZNZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide – Structural Identity and Procurement-Relevant Profile


3-Chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1235293-05-6) is a synthetic small-molecule sulfonamide that incorporates a 3‑chloro‑4‑fluorophenyl ring, a secondary sulfonamide linker, and a pyridin‑2‑yl‑piperidine moiety. Its molecular formula is C₁₇H₁₉ClFN₃O₂S (MW 383.9 g·mol⁻¹) [1]. The compound belongs to the aryl‑piperidine sulfonamide class, a scaffold that has been extensively explored for modulating G‑protein‑coupled receptors and ion channels [2]. Preliminary vendor annotations suggest interest in oncology and neuropsychiatric indications, although publicly available, peer‑reviewed pharmacological data for this specific entity remain scarce .

Why Generic Substitution of 3-Chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide Is Not Straightforward


Within the aryl‑piperidine sulfonamide family, even subtle changes to the aromatic halogenation pattern or the N‑heterocyclic appendage can drastically alter target affinity, selectivity, and pharmacokinetic properties. For example, the 3‑chloro‑4‑fluoro substitution on the benzene ring confers a distinct electronic and steric profile compared to the 3‑methyl analog, while the pyridin‑2‑yl group provides a different hydrogen‑bonding and π‑stacking surface than furan‑ or thiadiazole‑containing analogs [1]. In the broader sulfonamide class, a single halogen substitution has been shown to shift carbonic‑anhydrase isoform selectivity by more than 100‑fold [2]. Consequently, substituting 3‑chloro‑4‑fluoro‑N‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)benzenesulfonamide with a close structural analog without experimental validation risks losing the specific interaction profile that a research program or industrial application may rely on.

Quantitative Differentiation Data for 3-Chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide


Computed Lipophilicity (XLogP3) Distinguishes the 3‑Chloro‑4‑fluoro Analog from the 3‑Methyl Congener

The target compound exhibits a computed XLogP3 value of 3.4, which is approximately 0.9 log units higher than that of its 3‑methyl analog (3‑methyl‑N‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)benzenesulfonamide; XLogP3 ≈ 2.5) [1][2]. This difference reflects the replacement of the 3‑methyl group with the halogen pair chloro‑fluoro, which increases hydrophobicity while preserving hydrogen‑bond acceptor capacity.

Lipophilicity Drug‑likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison with Furan‑ and Thiadiazole‑Substituted Analogs

The target compound has a computed TPSA of 70.7 Ų, which is lower than the TPSA of the furan‑containing analog (3‑chloro‑4‑fluoro‑N‑({1‑(furan‑2‑yl)methylpiperidin‑4‑yl}methyl)benzene‑1‑sulfonamide; TPSA ≈ 76 Ų) and substantially lower than the thiadiazole analog (3‑chloro‑4‑fluoro‑N‑[1‑(1,2,5‑thiadiazol‑3‑yl)piperidin‑4‑yl]benzene‑1‑sulfonamide; TPSA ≈ 95 Ų) [1][2]. The pyridin‑2‑yl group contributes a single additional nitrogen atom relative to the furan analog, increasing hydrogen‑bond acceptor count without a large increase in polar surface area.

Polar surface area CNS penetration Oral bioavailability

Isosteric Relationship to WAY‑208466 Highlights Scaffold‑Dependent Target Selectivity

The target compound shares the identical molecular formula (C₁₇H₁₉ClFN₃O₂S) with WAY‑208466 dihydrochloride, a high‑affinity 5‑HT₆ receptor agonist (Ki = 4.8 nM, EC₅₀ = 7.3 nM) [1]. However, the target compound replaces the pyrrolo[2,3‑b]pyridine core of WAY‑208466 with a pyridin‑2‑yl‑piperidine scaffold, creating a constitutional isomer. Literature on structurally related 4‑fluorosulfonylpiperidines demonstrates that this scaffold shift can reverse functional activity from agonism to antagonism at aminergic receptors [2].

5‑HT6 receptor Scaffold hopping Selectivity profiling

Halogen Substitution Pattern Dictates Metabolic Stability Compared to Non‑halogenated and Mono‑halogenated Analogs

The 3‑chloro‑4‑fluoro substitution pattern on the benzene ring blocks two adjacent positions that would otherwise be susceptible to cytochrome P450‑mediated aromatic hydroxylation. In the broader benzenesulfonamide class, the 3‑chloro‑4‑fluoro motif has been associated with increased metabolic half‑life relative to 3‑methyl (unsubstituted at C‑4) and 4‑fluoro‑only analogs, based on class‑level SAR trends documented in patent literature on voltage‑gated sodium channel modulators [1][2]. Quantitative in vitro microsomal stability data for the exact compound are not yet publicly available.

Metabolic stability CYP450 oxidation Halogen blocking

Hydrogen‑Bond Donor Count Differentiates the Target from N,N‑Dimethylated WAY‑208466

The target compound possesses one hydrogen‑bond donor (the sulfonamide NH), whereas WAY‑208466 has zero hydrogen‑bond donors due to N,N‑dimethylation of the ethanamine side‑chain [1][2]. This difference is critical because the sulfonamide NH can act as a hydrogen‑bond donor in target‑binding interactions, while the tertiary amine of WAY‑208466 can only accept hydrogen bonds or engage in ionic interactions at physiological pH. In carbonic anhydrase inhibitors, the sulfonamide NH is essential for coordination to the catalytic zinc ion [3].

Hydrogen‑bonding Pharmacophore modeling Target engagement

Rotatable Bond Count and Molecular Flexibility Compared to Carbonyl‑Linked Analogs

The target compound has 5 rotatable bonds, compared to 6 rotatable bonds in the carbonyl‑linked analog 3‑chloro‑4‑fluoro‑N‑{1‑(pyridine‑3‑carbonyl)piperidin‑4‑ylmethyl}benzene‑1‑sulfonamide [1][2]. The absence of the carbonyl linker reduces conformational flexibility, which can decrease the entropic penalty upon binding and improve ligand efficiency in fragment‑based or target‑based screening campaigns.

Conformational entropy Ligand efficiency Binding thermodynamics

Procurement‑Relevant Application Scenarios for 3‑Chloro‑4‑fluoro‑N‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)benzenesulfonamide


Scaffold‑Hopping and IP Diversification Around 5‑HT₆ Receptor Ligands

The compound serves as a constitutional isomer of the well‑characterized 5‑HT₆ agonist WAY‑208466. Researchers engaged in scaffold‑hopping can use this compound to probe whether the piperidine‑pyridine scaffold retains 5‑HT₆ affinity or redirects activity toward other aminergic receptors, as suggested by the 4‑fluorosulfonylpiperidine literature [1][2]. This application is particularly valuable for pharmaceutical patent teams seeking to strengthen freedom‑to‑operate positions.

CNS‑Oriented Lead Optimization Requiring Balanced Lipophilicity and Polarity

With an XLogP3 of 3.4 and TPSA of 70.7 Ų, the compound occupies a favorable property space for CNS penetration [1]. Medicinal chemistry programs targeting neurological or psychiatric disorders can use this compound as a starting scaffold that balances membrane permeability with polar surface area, especially when compared to more polar thiadiazole‑based analogs (TPSA ≈ 95 Ų) that may exhibit limited brain exposure [3].

Carbonic Anhydrase or Zinc‑Enzyme Inhibitor Screening Libraries

The presence of a free sulfonamide NH group (HBD = 1) enables the compound to coordinate catalytic zinc ions, a hallmark of carbonic anhydrase inhibitors [1][2]. This distinguishes the compound from N,N‑dimethylated analogs that lack this functionality. Screening libraries focused on zinc‑dependent enzymes (carbonic anhydrases, matrix metalloproteinases) can incorporate this compound to explore halogen‑mediated selectivity modulation.

Metabolic Stability‑Focused Analoging with Dual Halogen Blocking

The 3‑chloro‑4‑fluoro substitution pattern provides dual metabolic blocking at positions vulnerable to CYP450 oxidation [1]. Drug metabolism and pharmacokinetics (DMPK) groups can use this compound as a metabolically stabilized reference point when comparing unsubstituted, mono‑halogenated, or alkyl‑substituted benzenesulfonamide analogs in microsomal or hepatocyte stability assays [2].

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.